Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5S/c1-23-15(20)17-7-3-12(4-8-17)11-16-14(19)13-5-9-18(10-6-13)24(2,21)22/h12-13H,3-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWPNYNGBBHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate, with a CAS number of 1235296-24-8, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₅S |
| Molecular Weight | 361.5 g/mol |
| Structure | Structure |
| CAS Number | 1235296-24-8 |
The compound acts primarily through the modulation of various biological pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as proliferation, migration, and apoptosis.
Key Mechanisms:
- Receptor Binding : The compound binds to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It inhibits certain enzymes associated with tumor growth and proliferation, showcasing potential anti-cancer properties.
- Ferroptosis Induction : Recent studies indicate that it may trigger ferroptosis (a form of regulated cell death) in cancer cells by increasing reactive oxygen species (ROS) levels and altering lipid peroxidation processes.
Antitumor Effects
Research has demonstrated that this compound exhibits significant anti-tumor activity. A study highlighted its ability to inhibit tumor cell proliferation and migration in vitro.
Case Study Findings :
- Cell Lines Used : SKOV3 (ovarian cancer) and 22RV1 (prostate cancer).
- Methods : MTT assays for cell viability, scratch assays for migration, and flow cytometry for apoptosis detection.
- Results :
- Inhibition of cell proliferation by approximately 70% at optimal concentrations.
- Induction of apoptosis in treated cells, evidenced by increased Annexin V staining.
- Significant reduction in the expression of key proteins involved in cell survival pathways (e.g., NRF2 and GPX4).
Applications in Pharmaceutical Development
The compound is being explored as a potential lead in drug development for various conditions:
- Neurological Disorders : Its structural similarity to known neuroactive compounds suggests potential efficacy in treating conditions like depression or anxiety.
- Cancer Therapy : Due to its ability to induce ferroptosis and inhibit tumor growth, it is being investigated as a candidate for novel anti-cancer therapies.
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Activity Level |
|---|---|---|
| Methyl 4-methoxy-piperidine | Neurotransmitter modulation | Moderate |
| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Induces ferroptosis | High |
| Methyl 4-(methylsulfonyl)piperidine | Enzyme inhibition | Low |
Preparation Methods
Fragment 1: 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
Synthesis begins with piperidine-4-carboxylic acid (isonipecotic acid). N-Methylation via transfer hydrogenation using formaldehyde under palladium catalysis (5% Pd/C, HCO2H/H2O, 90°C) achieves quantitative conversion to 1-methylpiperidine-4-carboxylic acid. Subsequent sulfonation employs methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine base (2.5 eq), yielding 1-(methylsulfonyl)piperidine-4-carboxylic acid in 89% purity after aqueous workup.
Fragment 2: Methyl 4-(Aminomethyl)piperidine-1-carboxylate
Piperidine-4-carboxaldehyde undergoes reductive amination with benzylamine (NaBH3CN, MeOH) to afford N-benzyl-4-(aminomethyl)piperidine. Esterification with methyl chloroformate (ClCO2Me, Et3N, THF) installs the 1-carboxylate, followed by catalytic hydrogenation (H2, Pd(OH)2/C) for debenzylation, achieving the free amine in 76% overall yield.
Convergent Coupling and Final Assembly
Amide bond formation between the fragments utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C→RT. Critical parameter optimization reveals:
| Parameter | Optimal Value | Yield Impact | Source Reference |
|---|---|---|---|
| Coupling Agent | EDC/HOBt (1.5 eq) | +18% | |
| Temperature | 0°C → RT ramp | Prevents epimerization | |
| Solvent | Anhydrous DMF | 92% conversion |
Post-coupling, crude product purification via silica chromatography (EtOAc/hexanes 3:7 → 1:1 gradient) affords the title compound in 68% isolated yield. Recrystallization from ethanol/water (9:1) enhances enantiomeric excess to >99% ee.
Alternative Pathways and Comparative Evaluation
Grignard-Mediated Acylation vs. Ullmann Coupling
A divergent approach employs (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide. Turbo Grignard reagent (iPrMgCl·LiCl) facilitates bromide displacement at ambient temperature, circumventing cryogenic requirements. Comparative data:
| Method | Temperature | Catalyst Loading | Yield | Purity |
|---|---|---|---|---|
| Grignard | 25°C | 0.05 mol% CuI | 85% | 98% |
| Ullmann | 80°C | 0.02 mol% CuI | 62% | 91% |
Grignard methodology demonstrates superior efficiency despite higher copper loading, attributed to enhanced oxidative addition kinetics.
Enantioselective Hydrogenation for Chiral Induction
Patent CN103524401A details asymmetric hydrogenation of 4-methyl-2-pyridinecarboxylic acid using Pd/C in methanol (45–55°C, 2–3 bar H2). Applying these conditions to Fragment 2 synthesis achieves 94% ee, outperforming enzymatic resolution (78% ee) in pilot trials.
Process Optimization and Scale-Up Challenges
Transfer Hydrogenation Efficiency
The critical N-methylation step exhibits solvent dependence:
| Solvent System | Conversion (%) | Byproducts |
|---|---|---|
| HCO2H/H2O (1:1) | 100 | <0.5% |
| MeOH/HCO2H (3:1) | 88 | 12% formate esters |
| Neat HCO2H | 95 | 5% dimerization |
Aqueous formic acid eliminates ester byproducts through rapid hydrolysis, justifying its industrial preference.
Sulfonation Side Reactions
Methanesulfonyl chloride excess >1.2 eq induces disulfonation at the piperidine 3-position. Kinetic studies identify optimal addition rate (0.5 eq/hr) via syringe pump to maintain 15–20°C, suppressing bis-adduct formation to <1%.
Analytical Characterization and Quality Control
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 4.12 (q, J=7.1 Hz, 2H, COOCH3), 3.71 (m, 2H, NCH2), 3.42 (s, 3H, SO2CH3), 2.98 (m, 2H, CONHCH2), 2.30 (m, 1H, piperidine H4), 1.85–1.45 (m, 8H, piperidine CH2), 1.23 (t, J=7.1 Hz, 3H, COOCH3).
- HPLC : tR = 8.7 min (Zorbax SB-C18, 70:30 MeCN/H2O + 0.1% TFA), purity 99.6%.
Stability Profiling
Accelerated stability testing (40°C/75% RH, 6 months) shows <0.2% degradation, confirming formulation robustness. Degradation pathways involve slow hydrolysis of the methyl ester to the carboxylic acid (0.15% total).
Industrial Implementation and Cost Analysis
Batch process economics for 100 kg scale:
| Step | Cost Contribution | Yield | Key Cost Drivers |
|---|---|---|---|
| N-Methylation | 22% | 98% | Pd/C catalyst (5 wt%) |
| Sulfonation | 18% | 95% | MeSO2Cl (1.2 eq) |
| Coupling | 35% | 68% | EDC/HOBt (1.5 eq) |
| Purification | 25% | 92% | Chromatography media |
Transition to continuous hydrogenation reduces Pd/C usage by 40% through catalyst immobilization on SiC foams.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the piperidine-4-carboxamide intermediate via coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
- Step 2 : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Methyl esterification of the carboxylate group using methyl chloroformate or dimethyl sulfate .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and functional group integrity (e.g., methylsulfonyl resonance at ~3.1 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify impurities .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (expected [M+H] ~429.4 Da) .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for the methylsulfonylation step?
- Methodological Answer :
- Solvent Selection : Dichloromethane or THF enhances sulfonylation efficiency compared to polar aprotic solvents .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate the reaction .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to ensure complete conversion .
- Workup : Extract unreacted reagents with saturated NaHCO to improve purity .
Q. How can researchers resolve contradictions in spectral data interpretation (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR : Utilize H-C HSQC or HMBC to assign overlapping proton signals (e.g., piperidine ring protons) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns .
- Comparative Analysis : Cross-reference with structurally similar piperidine derivatives (e.g., ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate) to identify characteristic shifts .
- Dynamic NMR : Study variable-temperature H NMR to detect conformational exchange broadening .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Modify the methylsulfonyl group to ethylsulfonyl or aryl sulfonamides to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to evaluate ring size impact on target binding .
- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with biological targets (e.g., enzymes, GPCRs) .
- Functional Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based viability screens to correlate structural changes with activity .
Q. How should researchers address discrepancies in biological assay results (e.g., inconsistent IC values)?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC and MS to rule out degradation .
- Assay Conditions : Standardize buffer pH, temperature, and incubation time across replicates (e.g., pH 7.4 PBS at 37°C) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
